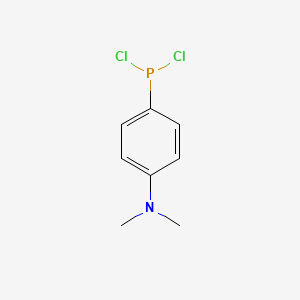

4-(Dichlorophosphino)-N,N-dimethylaniline

Description

4-(Dichlorophosphino)-N,N-dimethylaniline is an organophosphorus compound featuring a dimethylaniline backbone substituted with a dichlorophosphino (–PCl₂) group at the para position. This compound serves as a critical precursor in synthesizing tetraphosphine ligands, which are pivotal in coordination chemistry and catalysis . Its synthesis involves reacting 4-bromo-N,N-dimethylaniline with isopropylmagnesium bromide (Grignard reagent) followed by treatment with phosphorus trichloride (PCl₃) under controlled conditions . The dichlorophosphino group’s reactivity enables further functionalization, making it valuable for constructing complex ligand architectures.

Properties

Molecular Formula |

C8H10Cl2NP |

|---|---|

Molecular Weight |

222.05 g/mol |

IUPAC Name |

4-dichlorophosphanyl-N,N-dimethylaniline |

InChI |

InChI=1S/C8H10Cl2NP/c1-11(2)7-3-5-8(6-4-7)12(9)10/h3-6H,1-2H3 |

InChI Key |

CIFGFTAVDHDGML-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichlorophosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The general reaction scheme is as follows:

N,N-dimethylaniline+PCl3→4-(Dichlorophosphino)-N,N-dimethylaniline+HCl

Industrial Production Methods: On an industrial scale, the production of 4-(Dichlorophosphino)-N,N-dimethylaniline may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Dichlorophosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Oxidation: The dichlorophosphino group can be oxidized to form phosphine oxides.

Substitution: The chlorine atoms in the dichlorophosphino group can be substituted with other nucleophiles such as amines or alcohols.

Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.

Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions.

Coordination: Transition metals such as palladium (Pd) or platinum (Pt) can be used to form coordination complexes.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Substituted phosphines.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

4-(Dichlorophosphino)-N,N-dimethylaniline has several applications in scientific research:

Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology: The compound can be used in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dichlorophosphino)-N,N-dimethylaniline involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Properties of Phosphino-Substituted N,N-Dimethylaniline Derivatives

*Calculated based on molecular formulas.

Reactivity and Electronic Effects

- Dichlorophosphino Derivative: The electron-withdrawing Cl substituents reduce electron density at phosphorus, enhancing its electrophilicity. This makes it highly reactive in substitution reactions, such as ligand exchange with transition metals .

- Di-tert-butylphosphino Derivative: The electron-donating tert-butyl groups increase steric bulk and electron density at phosphorus, favoring strong metal-ligand bonds. This is advantageous in catalysis, where steric hindrance prevents unwanted side reactions .

- Diphenylphosphino Derivative: Phenyl groups provide moderate steric bulk and π-conjugation, enabling applications in photoluminescent materials. For example, [Cu₈I₈(4-dpda)₆]ₙ exhibits thermochromic and mechanochromic behavior due to modulated frontier molecular orbitals .

Stability and Handling

Comparison with Non-Phosphorus Analogues

4-Chloro-N,N-dimethylaniline

This analogue lacks the phosphino group but shares the N,N-dimethylaniline core. The chloro substituent at the para position renders it less reactive toward metal coordination, limiting its utility in catalysis compared to phosphino derivatives .

Schiff Base Derivatives (e.g., (E)-4-{[(4-methoxyphenyl)imino]methyl}-N,N-dimethylaniline)

These compounds exhibit distinct electronic properties due to conjugated imine bonds. Their planar structures and tunable dihedral angles (e.g., 46.01° vs. 8.20° in related Schiff bases) enable applications in nonlinear optics, contrasting with the tetrahedral geometry of phosphino derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.